
Manganese (II) iodide,hydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese (II) iodide, hydrous, is a chemical compound composed of manganese and iodide ions, with the chemical formula MnI₂(H₂O)ₙ. The tetrahydrate form is a pink solid, while the anhydrous form is beige . This compound features octahedral manganese centers and is known for its solubility in water .
Synthetic Routes and Reaction Conditions:
Anhydrous Form: The anhydrous form of manganese (II) iodide can be prepared by directly reacting manganese with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
Tetrahydrate Form: The tetrahydrate form can be synthesized by treating manganese (II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrially, manganese (II) iodide is produced using similar methods, with careful control of reaction conditions to ensure purity and yield. The use of high-purity manganese and iodine, along with controlled dehydration processes, is crucial for large-scale production .
Types of Reactions:
Oxidation: In basic solutions, manganese (II) iodide can undergo oxidation. For example, hydrogen peroxide can oxidize Mn(II) to Mn(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Reduction: Manganese (II) iodide can be reduced under specific conditions, though this is less common compared to its oxidation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in reactions involving manganese (II) iodide.
Reducing Agents: Various reducing agents can be used, depending on the desired reaction pathway.
Major Products:
Applications De Recherche Scientifique
Manganese (II) iodide, hydrous, has several applications in scientific research:
Biology: While not as common, manganese (II) iodide can be used in biological studies to investigate the role of manganese in biological systems.
Medicine: Research into manganese-based compounds for medical applications is ongoing, though manganese (II) iodide itself is not widely used in medicine.
Industry: It is often used in the lighting industry as a source of manganese ions or iodide ions.
Mécanisme D'action
The mechanism by which manganese (II) iodide exerts its effects is primarily through its ability to participate in redox reactions. The manganese ion can change its oxidation state, allowing it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Manganese (II) Fluoride (MnF₂)
- Manganese (II) Chloride (MnCl₂)
- Manganese (II) Bromide (MnBr₂)
- Iron (II) Iodide (FeI₂)
- Cobalt (II) Iodide (CoI₂)
Comparison:
- Manganese (II) Iodide vs. Manganese (II) Chloride: Both compounds feature manganese in the +2 oxidation state, but manganese (II) iodide has a larger ionic radius due to the iodide ion, affecting its solubility and reactivity.
- Manganese (II) Iodide vs. Iron (II) Iodide: While both compounds contain iodide ions, the different metal ions (manganese vs. iron) result in distinct chemical properties and reactivities .
Manganese (II) iodide, hydrous, stands out due to its unique combination of manganese and iodide ions, making it valuable in specific industrial and research applications.
Propriétés
Formule moléculaire |
H8I2MnO4 |
|---|---|
Poids moléculaire |
380.81 g/mol |
Nom IUPAC |
diiodomanganese;tetrahydrate |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
Clé InChI |
XJZJNPHDXBLNHA-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.[Mn](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


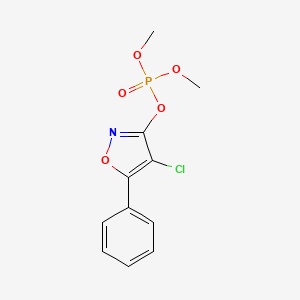
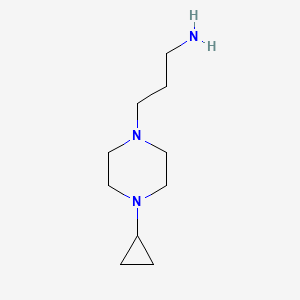

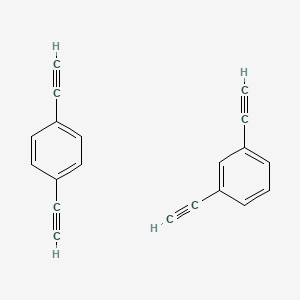
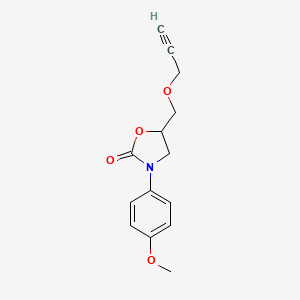
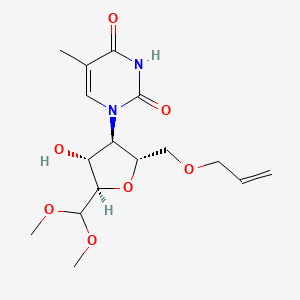
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
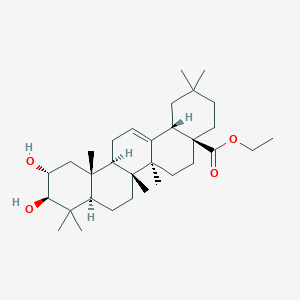
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
